

Application Notes and Protocols for (Rac)-SNC80 in In Vivo Studies

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Compound of Interest

Compound Name: (Rac)-SNC80

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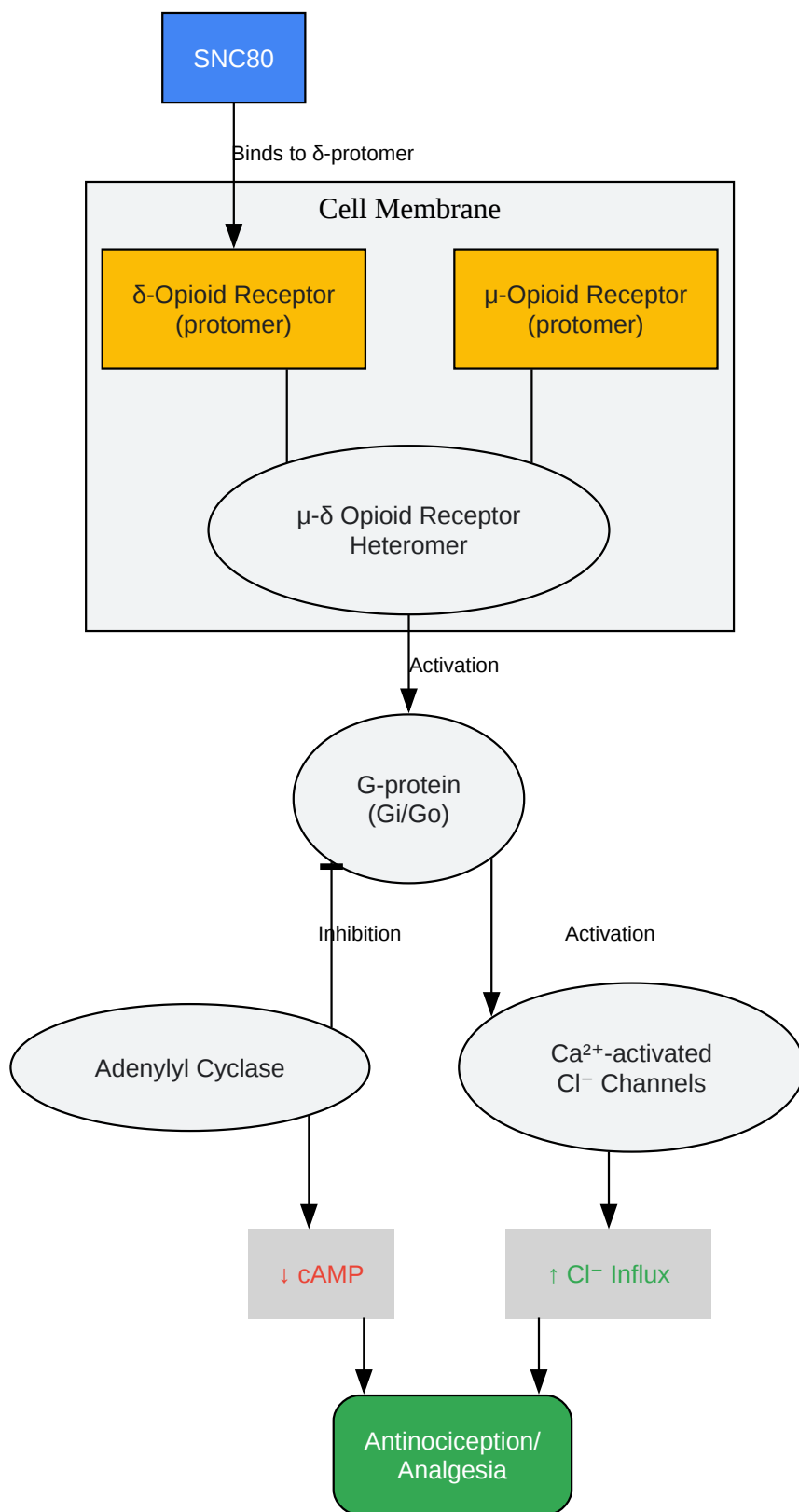
For Researchers, Scientists, and Drug Development Professionals

(Rac)-SNC80 is a potent and selective non-peptide agonist for the delta-opioid receptor (δ -opioid receptor).[1] It is the racemic form of SNC80 and is widely utilized in preclinical research to investigate the physiological roles of delta-opioid receptors and to explore their therapeutic potential, particularly in analgesia, neuropsychiatric disorders, and oncology.[1][2][3] These application notes provide detailed experimental protocols for the in vivo use of **(Rac)-SNC80**, compiled from various scientific studies.

Mechanism of Action

(Rac)-SNC80 primarily acts as a selective agonist at the delta-opioid receptor.[1] However, emerging evidence suggests a more complex mechanism involving the selective activation of heteromeric μ - δ opioid receptors.[4][5] This interaction is crucial for producing maximal antinociceptive effects.[5] The binding affinity (K_i) of SNC80 for the delta-opioid receptor is 1.78 nM, with an IC_{50} of 2.73 nM.[1] Its selectivity for the delta-opioid receptor is significantly higher than for mu- and kappa-opioid receptors.[6]

Signaling Pathway of SNC80 at the μ - δ Opioid Receptor Heteromer



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Caption: SNC80 signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative parameters for **(Rac)-SNC80** from in vivo studies.

Table 1: In Vitro Binding Affinity and Potency

Parameter	Receptor	Value	Species	Reference
Ki	δ-opioid	1.78 nM	Mouse	[1]
IC50	δ-opioid	2.73 nM	Mouse	[1][6]
IC50	μ-opioid	5457 nM	Guinea Pig	[6]

Table 2: In Vivo Antinociceptive Efficacy (A50 Values)

Administration Route	Test	A50 (nmol or mg/kg)	95% Confidence Interval	Species	Reference
Intracerebroventricular (i.c.v.)	Tail-flick	104.9 nmol	63.7-172.7 nmol	Mouse	[6]
Intracerebroventricular (i.c.v.)	Hot-plate	91.9 nmol	60.3-140.0 nmol	Mouse	[6]
Intrathecal (i.th.)	Tail-flick	69 nmol	51.8-92.1 nmol	Mouse	[6]
Intraperitoneal (i.p.)	Tail-flick	57 mg/kg	44.5-73.1 mg/kg	Mouse	[6]

Table 3: Effective Doses in Various In Vivo Models

Application	Dose Range	Administration Route	Species	Effect	Reference
Antinociception	3.2 - 10 mg/kg	Subcutaneous (s.c.)	Mouse	Analgesia in inflammatory pain	[7]
Dopamine Efflux Modulation	1 - 32 mg/kg	Subcutaneous (s.c.)	Rat	Enhanced amphetamine-mediated dopamine efflux	[8]
Seizure Modulation	30 - 60 mg/kg	Systemic	Rat	Dose-dependent anticonvulsant and pro-convulsant effects	[9]
Anti-tumor	2 - 4 mg/kg	Intratumor	Mouse	Reduced tumor weight and mortality	[3]
Gastrointestinal Propulsion	1 - 30 mg/kg	Intraperitoneal (i.p.)	Mouse	Inhibition of gastrointestinal transit	[10]

Experimental Protocols

Assessment of Antinociceptive Effects (Mouse Warm-Water Tail-Flick Test)

This protocol is adapted from studies evaluating the analgesic properties of SNC80.[6]

Objective: To determine the antinociceptive efficacy of **(Rac)-SNC80**.

Materials:

- **(Rac)-SNC80**
- Vehicle (e.g., 8% 1M HCl solution, sterile water, or 2% lactic acid with saline for dilution)[8]
[11]
- Male ICR mice (or other suitable strain)
- Water bath maintained at 52.2 °C[5]
- Stopwatch

Procedure:

- **Animal Acclimation:** Acclimate mice to the testing environment for at least 30 minutes before the experiment.
- **Baseline Latency:** Gently restrain the mouse and immerse the distal third of its tail in the warm water bath. Record the time taken for the mouse to flick its tail out of the water. This is the baseline latency. A cut-off time of 10-15 seconds is typically used to prevent tissue damage.
- **Drug Administration:** Administer **(Rac)-SNC80** or vehicle via the desired route (e.g., intraperitoneal, subcutaneous, or intrathecal). For intrathecal administration, a cumulative dosing schedule may be necessary due to limited solubility.[5]
- **Post-treatment Latency:** At predetermined time points after drug administration (e.g., 15, 30, 60, and 120 minutes), repeat the tail-flick test.
- **Data Analysis:** Convert the tail-flick latencies to the percentage of maximum possible effect (%MPE) using the formula: $\%MPE = [(post\text{-}drug\text{ latency} - baseline\text{ latency}) / (cut\text{-}off\text{ time} - baseline\text{ latency})] \times 100$. The A50 value (the dose required to produce 50% of the maximum effect) can then be calculated from the dose-response curve.

Evaluation of Dopamine Efflux Modulation (In Vivo Treatment with Ex Vivo Measurement)

This protocol is based on a study investigating the interaction of SNC80 with the dopaminergic system.^[8]^[12]

Objective: To assess the effect of in vivo **(Rac)-SNC80** administration on amphetamine-induced dopamine efflux from striatal tissue.

Materials:

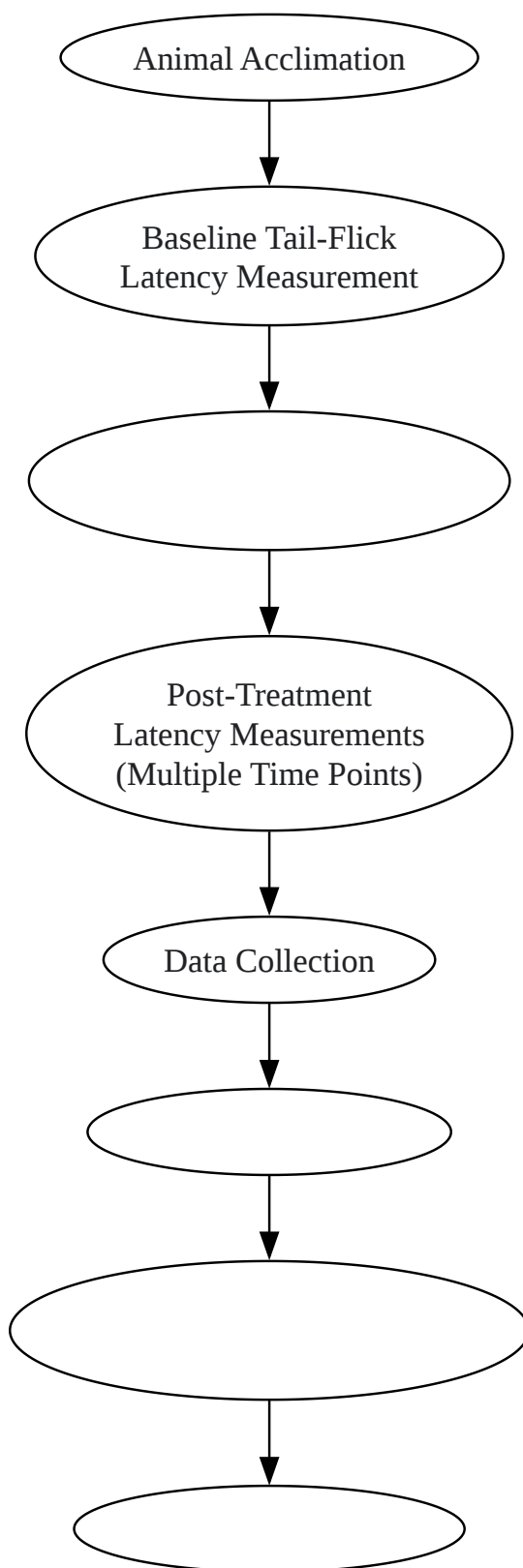
- **(Rac)-SNC80**
- Amphetamine sulfate
- Vehicle
- Male Sprague-Dawley rats (250-350 g)^[8]
- Krebs-Ringer buffer (KRB)
- High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

Procedure:

- Drug Administration: Administer **(Rac)-SNC80** (e.g., 10 mg/kg, s.c.) or vehicle to the rats.^[8]
- Tissue Preparation: At a specific time point after injection (e.g., 1, 3, or 6 hours), euthanize the rats by decapitation.^[8] Dissect the striatum from the brain on ice.
- Synaptosome Preparation (Optional): Prepare P2 synaptosomal fractions from the striatal tissue.
- Superfusion: Place the striatal tissue or synaptosomes in a superfusion chamber and perfuse with KRB.
- Amphetamine Challenge: After a washout period, switch to a buffer containing amphetamine (e.g., 100 μ M) for a short duration (e.g., 5 minutes).^[8]
- Fraction Collection: Collect the superfusate fractions throughout the experiment.

- Dopamine Quantification: Measure the dopamine content in the collected fractions using HPLC-ED.
- Data Analysis: Compare the amount of dopamine efflux in the fractions from **(Rac)-SNC80**-treated and vehicle-treated animals.

Experimental Workflow for In Vivo Antinociception Studydot



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